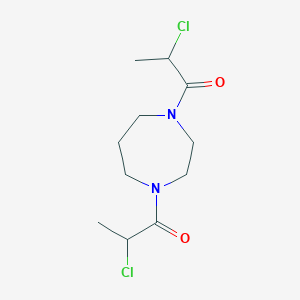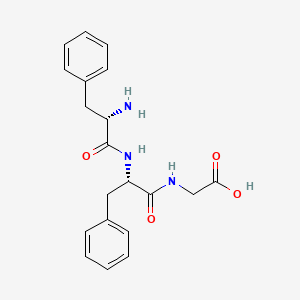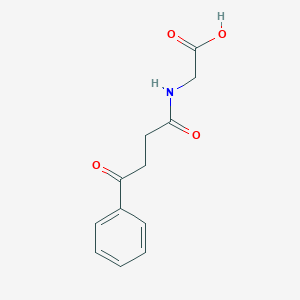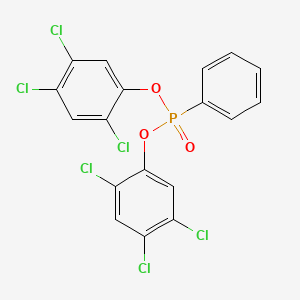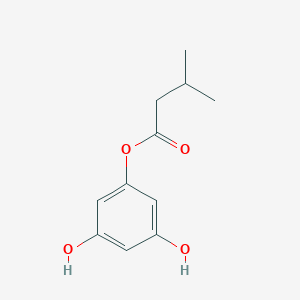
3,5-Dihydroxyphenyl 3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxyphenyl 3-methylbutanoate is an ester compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 5 positions, and an ester linkage to a 3-methylbutanoate group. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyphenyl 3-methylbutanoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 3-methylbutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of immobilized enzymes as biocatalysts is also gaining popularity due to their specificity and mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxyphenyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Chlorinated derivatives.
Applications De Recherche Scientifique
3,5-Dihydroxyphenyl 3-methylbutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development due to its bioactive properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxyphenyl 3-methylbutanoate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The ester linkage can be hydrolyzed by esterases, releasing the active phenolic compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dihydroxybenzoic acid: Lacks the ester linkage but shares the phenolic structure.
3-Methylbutanoic acid: Contains the same alkyl chain but lacks the phenolic ring.
Ethyl 3-methylbutanoate: Another ester with a similar alkyl chain but different aromatic structure.
Uniqueness
3,5-Dihydroxyphenyl 3-methylbutanoate is unique due to the combination of its phenolic and ester functionalities, which confer distinct chemical reactivity and biological activity compared to its individual components .
Propriétés
Numéro CAS |
72505-58-9 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
(3,5-dihydroxyphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C11H14O4/c1-7(2)3-11(14)15-10-5-8(12)4-9(13)6-10/h4-7,12-13H,3H2,1-2H3 |
Clé InChI |
SSQKZHUDSYKSII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)OC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


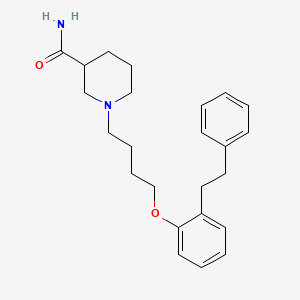

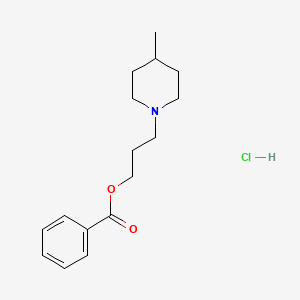
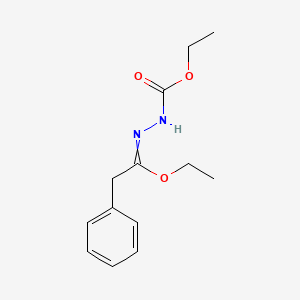
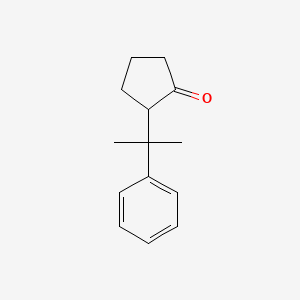
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
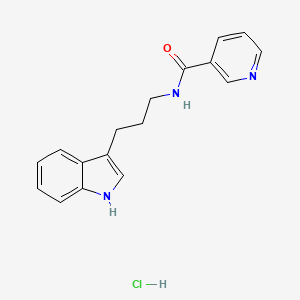
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
